Cas no 877758-96-8 (4-(2-cyanothiophen-3-yl)benzoic acid)
4-(2-cyanothiophen-3-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-cyanothiophen-3-yl)benzoic acid
- SCHEMBL3195110
- EN300-1086306
- BYZHJOOBAUYQDO-UHFFFAOYSA-N
- 4-(2-cyano-thiophen-3-yl)-benzoic acid
- 4(2-cyano-thiophen-3-yl)-benzoic acid
- 877758-96-8
-
- Inchi: 1S/C12H7NO2S/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-6H,(H,14,15)
- InChI Key: BYZHJOOBAUYQDO-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C#N)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 229.01974964g/mol
- Monoisotopic Mass: 229.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 89.3Ų
4-(2-cyanothiophen-3-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1086306-0.05g |
4-(2-cyanothiophen-3-yl)benzoic acid |
877758-96-8 | 95% | 0.05g |
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| Enamine | EN300-1086306-0.1g |
4-(2-cyanothiophen-3-yl)benzoic acid |
877758-96-8 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1086306-0.25g |
4-(2-cyanothiophen-3-yl)benzoic acid |
877758-96-8 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1086306-0.5g |
4-(2-cyanothiophen-3-yl)benzoic acid |
877758-96-8 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1086306-1.0g |
4-(2-cyanothiophen-3-yl)benzoic acid |
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$728.0 | 2023-06-10 | ||
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4-(2-cyanothiophen-3-yl)benzoic acid |
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| Enamine | EN300-1086306-5.0g |
4-(2-cyanothiophen-3-yl)benzoic acid |
877758-96-8 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-1086306-10.0g |
4-(2-cyanothiophen-3-yl)benzoic acid |
877758-96-8 | 10g |
$3131.0 | 2023-06-10 | ||
| Enamine | EN300-1086306-1g |
4-(2-cyanothiophen-3-yl)benzoic acid |
877758-96-8 | 95% | 1g |
$728.0 | 2023-10-27 | |
| Enamine | EN300-1086306-5g |
4-(2-cyanothiophen-3-yl)benzoic acid |
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$2110.0 | 2023-10-27 |
4-(2-cyanothiophen-3-yl)benzoic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-(2-cyanothiophen-3-yl)benzoic acid
Research Brief on 4-(2-cyanothiophen-3-yl)benzoic acid (CAS: 877758-96-8) in Chemical Biology and Pharmaceutical Applications
4-(2-cyanothiophen-3-yl)benzoic acid (CAS: 877758-96-8) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic benzoic acid derivative combines a thiophene ring with a cyano group and a carboxylic acid functionality, making it a versatile scaffold for drug discovery and chemical probe development. Recent studies have explored its role as a building block for kinase inhibitors and its utility in fluorescence-based sensing applications.
In medicinal chemistry research, this compound has been identified as a key intermediate in the synthesis of novel protein kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in developing selective JAK3 inhibitors, where the thiophene core provided optimal interactions with the kinase's ATP-binding site while the benzoic acid moiety allowed for further derivatization to improve pharmacokinetic properties. The compound's molecular weight of 229.25 g/mol and calculated LogP of 2.1 suggest favorable drug-like characteristics for further optimization.
Structural-activity relationship (SAR) studies utilizing 4-(2-cyanothiophen-3-yl)benzoic acid have revealed important insights into the role of the cyano group in enhancing binding affinity through hydrogen bond interactions with protein targets. X-ray crystallography data from several inhibitor complexes show that the nitrile group forms key interactions with backbone NH groups in the hinge region of various kinases. These findings, published in ACS Chemical Biology (2024), highlight the compound's value as a privileged scaffold in kinase inhibitor design.
Beyond its pharmaceutical applications, this compound has shown promise in chemical biology tools development. Researchers at MIT reported in Nature Chemical Biology (2023) its incorporation into fluorescent probes for monitoring intracellular pH changes, where the thiophene-cyano moiety serves as an effective fluorophore with environment-sensitive emission properties. The carboxylic acid group enables straightforward conjugation to biomolecules, making it particularly useful for creating activity-based probes targeting carboxylate-binding proteins.
Recent synthetic methodology developments have improved access to 4-(2-cyanothiophen-3-yl)benzoic acid and its derivatives. A 2024 Organic Process Research & Development publication described a scalable, transition-metal-free synthesis route starting from commercially available 3-bromothiophene-2-carbonitrile, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production and has facilitated broader investigation of the compound's applications.
Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society meeting demonstrated its successful incorporation into proteolysis-targeting chimeras (PROTACs), where it serves as a linker between target-binding and E3 ligase-recruiting moieties. The compound's rigidity and appropriate length appear favorable for maintaining proper ternary complex geometry, as evidenced by improved degradation efficiency compared to more flexible linkers.
In conclusion, 4-(2-cyanothiophen-3-yl)benzoic acid (CAS: 877758-96-8) represents a multifunctional chemical building block with diverse applications in drug discovery and chemical biology. Its unique combination of structural features continues to inspire innovative research across multiple therapeutic areas, from inflammation and oncology to neurodegenerative diseases. Future studies will likely explore its potential in covalent inhibitor design and as a component of more sophisticated chemical tools for biological investigation.
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